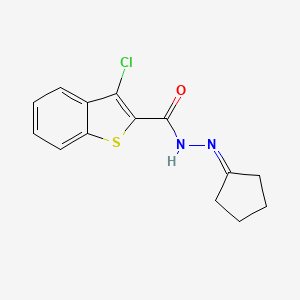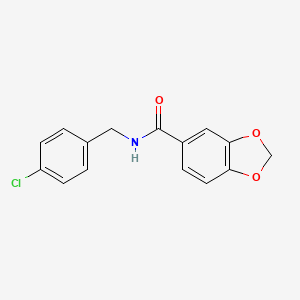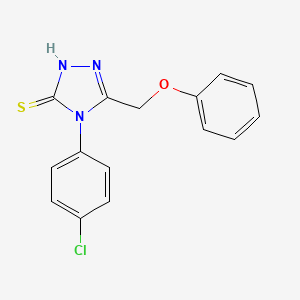
3-chloro-N'-cyclopentylidene-1-benzothiophene-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N'-cyclopentylidene-1-benzothiophene-2-carbohydrazide, also known as CCT251545, is a small-molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized by scientists at the Cancer Research UK Manchester Institute in 2012. Since then, it has been the subject of numerous scientific studies investigating its mechanism of action, biochemical and physiological effects, and potential therapeutic uses.
Wirkmechanismus
3-chloro-N'-cyclopentylidene-1-benzothiophene-2-carbohydrazide is a selective inhibitor of the protein kinase PAK4, which is involved in a variety of cellular processes, including cell proliferation, migration, and invasion. By inhibiting PAK4, 3-chloro-N'-cyclopentylidene-1-benzothiophene-2-carbohydrazide disrupts these processes, leading to decreased tumor growth and metastasis.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, 3-chloro-N'-cyclopentylidene-1-benzothiophene-2-carbohydrazide has been shown to have other biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as to inhibit angiogenesis (the formation of new blood vessels that tumors need to grow). It has also been shown to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-chloro-N'-cyclopentylidene-1-benzothiophene-2-carbohydrazide is its selectivity for PAK4, which reduces the risk of off-target effects. It is also relatively easy to synthesize, which makes it a useful tool for studying the role of PAK4 in cancer and other diseases. However, like all small-molecule inhibitors, it has limitations in terms of its specificity and potency, and further research is needed to optimize its therapeutic potential.
Zukünftige Richtungen
There are several potential future directions for research on 3-chloro-N'-cyclopentylidene-1-benzothiophene-2-carbohydrazide. One area of interest is the development of more potent and selective PAK4 inhibitors, which could have even greater therapeutic potential. Another area of interest is the identification of biomarkers that could be used to predict which patients are most likely to respond to treatment with 3-chloro-N'-cyclopentylidene-1-benzothiophene-2-carbohydrazide. Finally, there is interest in exploring the potential of 3-chloro-N'-cyclopentylidene-1-benzothiophene-2-carbohydrazide for the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases.
Synthesemethoden
The synthesis of 3-chloro-N'-cyclopentylidene-1-benzothiophene-2-carbohydrazide involves a multistep process, beginning with the reaction of 1-benzothiophene-2-carbohydrazide with cyclopentanone in the presence of acetic acid and sulfuric acid. The resulting product is then treated with thionyl chloride and triethylamine to form the corresponding acid chloride. This is then reacted with 3-chloro-1H-indazole in the presence of triethylamine to produce 3-chloro-N'-cyclopentylidene-1-benzothiophene-2-carbohydrazide.
Wissenschaftliche Forschungsanwendungen
3-chloro-N'-cyclopentylidene-1-benzothiophene-2-carbohydrazide has been the subject of numerous scientific studies investigating its potential therapeutic applications. It has been shown to have potent anti-tumor activity in a variety of cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy.
Eigenschaften
IUPAC Name |
3-chloro-N-(cyclopentylideneamino)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2OS/c15-12-10-7-3-4-8-11(10)19-13(12)14(18)17-16-9-5-1-2-6-9/h3-4,7-8H,1-2,5-6H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMUZTAHBRYHGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC(=O)C2=C(C3=CC=CC=C3S2)Cl)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24802702 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({[cyano(phenyl)methylene]amino}oxy)acetamide](/img/structure/B5871446.png)

![7-[(2,4-difluorobenzyl)oxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5871453.png)



![N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5871486.png)
![2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide](/img/structure/B5871499.png)
![2-{[(5-chloro-2-thienyl)sulfonyl]amino}benzamide](/img/structure/B5871509.png)
![N-(4-{[(2-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5871515.png)
![N-[3-(propionylamino)phenyl]-4-biphenylcarboxamide](/img/structure/B5871534.png)
![N-[4-(1-pyrrolidinylcarbonyl)phenyl]butanamide](/img/structure/B5871539.png)
![methyl {3-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B5871540.png)
![N-(3-acetylphenyl)-2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B5871547.png)